molecular formula C10H10F3NO2 B13903076 (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine

(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13903076
M. Wt: 233.19 g/mol
InChI Key: JCGSGGDVDVMRHJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethoxy group, which is known to impart significant chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the trifluoromethoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzofuran ring.

    Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: This reaction can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and stability. Pathways involved in its action may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-N-Methyl-6-(methoxy)-2,3-dihydrobenzofuran-3-amine
  • (3S)-N-Methyl-6-(ethoxy)-2,3-dihydrobenzofuran-3-amine
  • (3S)-N-Methyl-6-(fluoromethoxy)-2,3-dihydrobenzofuran-3-amine

Uniqueness

(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine stands out due to the presence of the trifluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential for therapeutic applications compared to its analogs.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

(3S)-N-methyl-6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H10F3NO2/c1-14-8-5-15-9-4-6(2-3-7(8)9)16-10(11,12)13/h2-4,8,14H,5H2,1H3/t8-/m1/s1

InChI Key

JCGSGGDVDVMRHJ-MRVPVSSYSA-N

Isomeric SMILES

CN[C@@H]1COC2=C1C=CC(=C2)OC(F)(F)F

Canonical SMILES

CNC1COC2=C1C=CC(=C2)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.